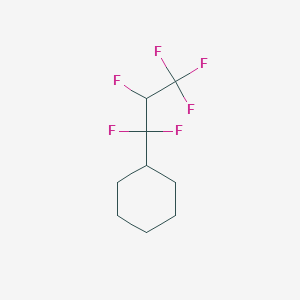
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C9H12F6. This compound is characterized by the presence of a hexafluoropropyl group attached to a cyclohexane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- typically involves the reaction of cyclohexane with hexafluoropropylene under specific conditions. One common method is the free radical addition of hexafluoropropylene to cyclohexane in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclohexane and hexafluoropropylene are fed into the reactor along with the radical initiator. The reaction mixture is then subjected to high temperatures and pressures to facilitate the addition reaction. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the fluorine atoms.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The fluorinated group can influence the compound’s binding affinity and specificity towards its targets, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A non-fluorinated analogue with different chemical properties.
Hexafluoropropylene: A fluorinated compound used in the synthesis of various fluorinated derivatives.
Fluorocyclohexane: A compound with fewer fluorine atoms compared to cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-.
Uniqueness
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it valuable in applications where such characteristics are essential .
Properties
CAS No. |
53005-30-4 |
|---|---|
Molecular Formula |
C9H12F6 |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexafluoropropylcyclohexane |
InChI |
InChI=1S/C9H12F6/c10-7(9(13,14)15)8(11,12)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI Key |
MOSJEQUZIYTEME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















